molecular formula C43H79NO2 B607145 D-Lin-MC3-DMA CAS No. 1224606-06-7

D-Lin-MC3-DMA

Katalognummer B607145
CAS-Nummer: 1224606-06-7
Molekulargewicht: 642.11
InChI-Schlüssel: NRLNQCOGCKAESA-KWXKLSQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Lin-MC3-DMA, also known as MC3, is a potent and ionizable cationic lipid . It is one of the most utilized cationic lipids for making Lipid Nano-Particles (LNPs) . It is primarily used for the delivery of siRNA in vivo .


Molecular Structure Analysis

The molecular structure of D-Lin-MC3-DMA is complex and its understanding requires advanced knowledge in chemistry and molecular biology. The molecular formula of D-Lin-MC3-DMA is C43H79NO2 . More detailed structural insights on ionizable D-Lin-MC3-DMA lipids can be obtained by combining accurate atomistic force fields, molecular dynamics simulations, and neutron reflectivity .


Physical And Chemical Properties Analysis

D-Lin-MC3-DMA has a molecular weight of 642.09 . Its density is predicted to be 0.886±0.06 g/cm3 . More detailed physical and chemical properties can be obtained from specialized databases or scientific literature.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

D-Lin-MC3-DMA, also known as DLin-MC3-DMA or Q0J6FQ6FKP, is an ionizable cationic lipid . It is primarily used in the formation of lipid nanoparticles (LNPs) for delivering cargos such as oligonucleotides into living cells . The primary targets of D-Lin-MC3-DMA are hepatocytes and hepatic stellate cells (HSCs), which are particularly attractive targets for RNA therapy .

Mode of Action

D-Lin-MC3-DMA encapsulates the negatively charged RNA cargos and facilitates their cytosolic transport . This is achieved through the unique pH-dependent charge variability of D-Lin-MC3-DMA. Under acidic conditions, it exhibits a positive charge, allowing it to bind and protect the RNA cargo. At physiological pH, it becomes electrically neutral, minimizing cytotoxicity .

Biochemical Pathways

The biochemical pathways affected by D-Lin-MC3-DMA primarily involve the delivery of RNA cargos to target cells. For instance, D-Lin-MC3-DMA is used in siRNA therapy to knock down specific proteins in hepatocytes . The delivered siRNA can then interact with the cell’s machinery to inhibit the expression of the target protein, affecting the associated biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of D-Lin-MC3-DMA are largely determined by its formulation into LNPs. These nanoparticles are designed to protect the RNA cargo during delivery and facilitate its release into the cytoplasm of target cells . .

Result of Action

The result of D-Lin-MC3-DMA action is the effective delivery of RNA cargos to target cells, leading to the desired gene silencing effects. For example, D-Lin-MC3-DMA has been used to deliver siRNA that knocks down coagulation factor VII (FVII) in hepatocytes and ADAMTS13 in HSCs . This leads to a reduction in the levels of these proteins, demonstrating the effectiveness of D-Lin-MC3-DMA in RNA delivery .

Action Environment

The action of D-Lin-MC3-DMA can be influenced by the delivery route. For instance, a study found that the immune response to an mRNA vaccine encapsulated in D-Lin-MC3-DMA varied depending on whether it was administered via the intramuscular or subcutaneous route . This suggests that the environment in which D-Lin-MC3-DMA operates can affect its efficacy and stability .

Safety and Hazards

D-Lin-MC3-DMA is toxic if swallowed and can cause irritation to the skin and serious damage to the eyes . It can also cause serious damage to health by prolonged exposure . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Zukünftige Richtungen

The future directions of D-Lin-MC3-DMA research are vast and promising. It is essential for the successful design of lipid nanoparticles (LNPs) as drug delivery agents . More research is needed to fully understand its potential and to optimize its use in various applications.

Eigenschaften

IUPAC Name

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLNQCOGCKAESA-KWXKLSQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate

CAS RN

1224606-06-7
Record name Dlin-mc3-dma
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224606067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MC-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0J6FQ6FKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

ANone: While the exact fate is not fully elucidated, research suggests that after releasing the nucleic acid cargo, DLin-MC3-DMA likely integrates into cellular membranes or undergoes degradation and clearance. [, ]

ANone: Unfortunately, the exact molecular formula and weight are not consistently reported in the provided research papers.

ANone: Studies show that DLin-MC3-DMA-based LNPs can exhibit varying stability depending on factors like temperature, pH, and buffer composition. [, ] Research indicates that buffers like Tris and HEPES provide better cryoprotection than PBS. []

ANone: DLin-MC3-DMA-based LNPs have shown promise in various applications, including siRNA therapy, mRNA vaccines, and gene editing. [, , , , , ] Notably, it is a key component of the FDA-approved siRNA therapy, Onpattro®. [, ]

ANone: DLin-MC3-DMA is not typically considered a catalyst and its catalytic properties are not explored in the provided research.

ANone: Molecular Dynamics (MD) simulations have been extensively employed to study the behavior of DLin-MC3-DMA in lipid bilayers, its interaction with other LNP components like helper lipids, and its role in membrane fusion. [, , , , ]

ANone: While the research doesn't explicitly mention QSAR models specifically for DLin-MC3-DMA, structure-activity relationship studies have investigated the impact of modifications on lipid properties and LNP efficacy. [, , ]

ANone: Research indicates that alterations in the headgroup, linker, and tail regions of DLin-MC3-DMA can significantly impact LNP properties such as transfection efficiency, biodistribution, and toxicity. [, , , ] For instance, incorporating a disulfide bond in the linker region can enhance endosomal escape and mRNA delivery. []

ANone: Lipid shape, particularly the balance between the headgroup and tail regions, plays a critical role in LNP formation, stability, and intracellular trafficking. [] The charge state of DLin-MC3-DMA, influenced by pH and its shape, affects its interaction with other lipids and nucleic acids. []

ANone: Research suggests optimization of buffer composition, lipid ratios, and the addition of cryoprotectants like sucrose can improve LNP stability during storage. []

ANone: The choice and ratio of helper lipids like cholesterol, DSPC, and PEGylated lipids greatly influence LNP size, charge, encapsulation efficiency, and in vivo behavior. [, , , , , , ]

ANone: While the provided research focuses on the scientific aspects, it doesn't delve into specific SHE regulations for DLin-MC3-DMA. It is crucial to consult relevant regulatory guidelines for manufacturing and handling.

ANone: Studies on patisiran, an FDA-approved siRNA therapy using DLin-MC3-DMA, show that it exhibits a two-phase PK profile with a relatively long terminal elimination half-life. [, ]

ANone: Various cell lines, including hepatocytes (HuH-7) and immune cells, have been employed to assess LNP uptake, endosomal escape, gene silencing efficiency, and protein expression. [, , , , , ]

ANone: Rodent models, particularly mice, are frequently utilized to investigate LNP biodistribution, therapeutic efficacy, and potential toxicity. [, , , , ] Non-human primate studies have also been conducted to assess safety and efficacy. []

ANone: The provided research does not extensively discuss resistance mechanisms specific to DLin-MC3-DMA.

ANone: While generally well-tolerated, research suggests that high doses of DLin-MC3-DMA-based LNPs can lead to transient liver enzyme elevations in some cases. [, , ]

ANone: Long-term safety data is still being gathered, but current research indicates that DLin-MC3-DMA-based LNPs have a manageable safety profile. []

ANone: Research is exploring surface modifications with targeting ligands like peptides, antibodies, or aptamers to enhance LNP specificity to tissues beyond the liver. [, , ]

ANone: Yes, studies have investigated alternative routes like intramuscular and subcutaneous administration, particularly for mRNA vaccines, with varying success in achieving target gene expression. [, , , ]

ANone: The research primarily focuses on the delivery aspects, with limited discussion on specific biomarkers for DLin-MC3-DMA-based therapies.

ANone: Common techniques include dynamic light scattering (DLS) for size and polydispersity index (PDI), transmission electron microscopy (TEM) for morphology, and zeta potential measurements for surface charge. [, , , , ]

ANone: Techniques like fluorescence spectroscopy or gel electrophoresis are often used to quantify encapsulated nucleic acids and determine encapsulation efficiency. [, , ]

ANone: The provided research primarily focuses on the biomedical applications and doesn't delve into details regarding environmental impact, recycling, alternatives, or historical context.

ANone: The development and understanding of DLin-MC3-DMA-based therapies require expertise from various fields, including:

  • Chemistry: Synthesis and characterization of novel lipids. [, , , ]
  • Biochemistry: Understanding lipid-nucleic acid interactions and intracellular trafficking pathways. [, , ]
  • Pharmaceutics: Formulation optimization for enhanced stability, delivery, and targeting. [, , , ]
  • Immunology: Elucidating the immune responses elicited by LNP-based vaccines and therapeutics. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.